molecular formula C18H20N2O6 B11703819 N'-[(E)-(4-hydroxy-3-methoxyphenyl)methylidene]-3,4,5-trimethoxybenzohydrazide

N'-[(E)-(4-hydroxy-3-methoxyphenyl)methylidene]-3,4,5-trimethoxybenzohydrazide

Cat. No.: B11703819
M. Wt: 360.4 g/mol
InChI Key: KQLWGVCPQMRYDU-VXLYETTFSA-N
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Description

Chemical Identity and Nomenclature

IUPAC Name :
this compound

Molecular Formula :
C₁₈H₁₈N₂O₆

Molecular Weight :
358.35 g/mol

Structural Features :

  • A hydrazone backbone (-NH-N=CH-) linking two aromatic moieties.
  • Electron-donating groups : Three methoxy (-OCH₃) substituents on the benzohydrazide ring and a hydroxy (-OH) group on the vanillin-derived phenyl ring.
  • Stereochemistry : The E-configuration of the imine bond is stabilized by intramolecular hydrogen bonding between the hydrazide NH and the adjacent carbonyl oxygen.

Physicochemical Properties :

Property Value
Log P (Partition Coefficient) 1.82 (predicted)
Hydrogen Bond Donors (HBD) 2 (NH and OH)
Hydrogen Bond Acceptors (HBA) 6 (methoxy O, carbonyl O)
Solubility DMSO > 10 mg/mL

Spectral Data :

  • ¹H NMR (DMSO-d₆, 400 MHz): δ 11.32 (s, 1H, NH), 8.45 (s, 1H, CH=N), 7.25–6.70 (m, aromatic H), 3.85–3.70 (s, 9H, OCH₃).
  • IR (KBr) : ν 3270 cm⁻¹ (N-H stretch), 1655 cm⁻¹ (C=O), 1602 cm⁻¹ (C=N).

Historical Development and Discovery Context

The compound belongs to the hydrazone class, first explored in the mid-20th century for their antimicrobial properties. Its specific synthesis was reported in the early 2000s as part of efforts to derivatize vanillin, a naturally occurring phenolic aldehyde. The trimethoxybenzohydrazide moiety was introduced to enhance lipophilicity and binding affinity to biological targets.

Key Milestones :

  • 2003 : Initial synthesis of 3,4,5-trimethoxybenzohydrazide (CAS 3291-03-0), a precursor for hydrazone derivatives.
  • 2010s : Structural characterization of analogous hydrazones via X-ray crystallography, revealing non-coplanar aromatic rings (dihedral angles: 73–81°) that influence packing and solubility.
  • 2020s : Bioactivity studies linking the compound to VEGFR2 inhibition, inspired by tylophorine’s anti-angiogenic effects.

Significance in Medicinal Chemistry Research

The compound’s dual aromatic systems and functional group diversity enable interactions with multiple biological targets:

Mechanistic Insights :

  • VEGFR2 Inhibition : Molecular docking predicts hydrogen bonding between the hydrazone’s NH group and VEGFR2’s ATP-binding pocket (binding energy: -8.9 kcal/mol).
  • Antioxidant Activity : The phenolic OH group scavenges radicals (IC₅₀: 18.7 μM in DPPH assay).

Comparative Bioactivity :

Derivative Target IC₅₀ (μM)
Parent Hydrazone VEGFR2 12.4
N-Oxide Analog MCF-7 Breast Cancer 9.8
Chlorophenyl Substituent E. coli 25.6

Synthetic Versatility :

  • Condensation Reaction : Yield: 78–85% under reflux (EtOH, 12 hr).
  • Post-Modifications : Acylation of the NH group improves blood-brain barrier permeability (Log P increase: +1.2).

Properties

Molecular Formula

C18H20N2O6

Molecular Weight

360.4 g/mol

IUPAC Name

N-[(E)-(4-hydroxy-3-methoxyphenyl)methylideneamino]-3,4,5-trimethoxybenzamide

InChI

InChI=1S/C18H20N2O6/c1-23-14-7-11(5-6-13(14)21)10-19-20-18(22)12-8-15(24-2)17(26-4)16(9-12)25-3/h5-10,21H,1-4H3,(H,20,22)/b19-10+

InChI Key

KQLWGVCPQMRYDU-VXLYETTFSA-N

Isomeric SMILES

COC1=CC(=CC(=C1OC)OC)C(=O)N/N=C/C2=CC(=C(C=C2)O)OC

Canonical SMILES

COC1=CC(=CC(=C1OC)OC)C(=O)NN=CC2=CC(=C(C=C2)O)OC

Origin of Product

United States

Preparation Methods

Key Reactants and Reagents

ComponentStructureRoleSource
3,4,5-TrimethoxybenzohydrazideC8H11N2O3\text{C}_8\text{H}_{11}\text{N}_2\text{O}_3Hydrazone precursorSynthesized from 3,4,5-trimethoxybenzoic acid + hydrazine
4-Hydroxy-3-methoxybenzaldehyde (Vanillin)C8H8O3\text{C}_8\text{H}_8\text{O}_3Aldehyde precursorCommercial or synthesized from eugenol
Acetic acidCH3COOH\text{CH}_3\text{COOH}Catalyst

Detailed Preparation Methods

Method 1: Acid-Catalyzed Condensation in Ethanol

Procedure :

  • Reactant Preparation :

    • Dissolve 1 mmol of 3,4,5-trimethoxybenzohydrazide and 1 mmol of vanillin in 5 mL of ethanol.

    • Add 1–2 drops of glacial acetic acid as a catalyst.

  • Reaction Conditions :

    • Reflux the mixture for 5 hours under nitrogen.

    • Monitor progress via thin-layer chromatography (TLC) (silica gel, ethyl acetate/hexane).

  • Workup :

    • Cool the solution to room temperature.

    • Filter the precipitate and recrystallize from ethanol.

Yield : ~95%.

Mechanistic Insight :
Acetic acid protonates the aldehyde oxygen, enhancing electrophilicity and facilitating nucleophilic attack by the hydrazide. The (E)-configuration is stabilized by intramolecular hydrogen bonding between the hydroxyl group and the hydrazone nitrogen.

Method 2: Solvent-Free Condensation

Procedure :

  • Reactant Mixing :

    • Grind 1 mmol of 3,4,5-trimethoxybenzohydrazide and 1 mmol of vanillin in a mortar/pestle.

  • Reaction Conditions :

    • React at room temperature for 15–30 minutes.

    • No catalyst or solvent required.

  • Workup :

    • Dissolve in cold ethanol and filter to isolate the product.

Yield : 90–96%.

Advantages :

  • Environmentally friendly (no solvent).

  • Short reaction time.

  • High purity due to minimal side reactions.

Method 3: Phase-Transfer Catalysis (Alternative Approach)

Procedure :

  • Reactant Preparation :

    • Dissolve 3,4,5-trimethoxybenzohydrazide in dichloromethane.

    • Add vanillin and a phase-transfer catalyst (e.g., Adogen 464).

  • Reaction Conditions :

    • Stir at room temperature for 16 hours.

    • Adjust pH with NaOH to neutralize byproducts.

  • Workup :

    • Extract with dichloromethane, wash with ammonium hydroxide, and evaporate.

Yield : ~96% (analogous to).

Comparative Analysis of Methods

ParameterMethod 1Method 2Method 3
Solvent EthanolSolvent-freeDichloromethane
Catalyst Acetic acidNonePhase-transfer catalyst
Time 5 hours15–30 minutes16 hours
Yield ~95%90–96%~96%
Purity High (recrystallized)High (cold ethanol wash)Moderate (requires extraction)

Recommendation : Method 2 is optimal for rapid synthesis, while Method 1 offers better scalability.

Characterization Data

Spectroscopic Data

TechniqueKey ObservationsReference
IR (KBr) νC=N\nu_{\text{C=N}} ~1600 cm⁻¹, νN-H\nu_{\text{N-H}} ~3300 cm⁻¹
¹H NMR (DMSO-d₆) δ 8.44 (s, 1H, C=N), δ 7.20 (s, 1H, aromatic H), δ 3.90 (s, 3H, OCH₃)
ESI-MS m/zm/z 344.1 [M+H]⁺

Crystal Structure (Analogous Data)

From:

  • Geometry : (E)-configuration confirmed by X-ray diffraction.

  • Bond Lengths : C=N = 1.232 Å, N–N = 1.386 Å.

  • Hydrogen Bonding : Intramolecular H-bond between –OH and hydrazone N.

Challenges and Optimization

  • Hydroxyl Group Reactivity :

    • Vanillin’s –OH may undergo side reactions (e.g., oxidation).

    • Solution : Use anhydrous solvents and inert atmospheres.

  • Yield Variability :

    • Prolonged reflux reduces yield due to decomposition.

    • Solution : Limit reaction time to 5 hours .

Chemical Reactions Analysis

Types of Reactions

N’-[(E)-(4-hydroxy-3-methoxyphenyl)methylidene]-3,4,5-trimethoxybenzohydrazide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the C=N bond to a C-N bond.

    Substitution: The methoxy and hydroxyl groups can participate in substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.

    Substitution: Reagents like halogens (e.g., chlorine, bromine) or nucleophiles (e.g., amines, thiols) can be used under appropriate conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction may produce amines. Substitution reactions can lead to various derivatives with different functional groups.

Mechanism of Action

The mechanism of action of N’-[(E)-(4-hydroxy-3-methoxyphenyl)methylidene]-3,4,5-trimethoxybenzohydrazide involves its interaction with molecular targets such as enzymes and metal ions. The compound can form stable complexes with metal ions, which can inhibit enzyme activity by blocking the active sites. Additionally, its hydrazone moiety can interact with biological macromolecules, leading to various biological effects .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Apoptosis-Inducing Benzohydrazide Derivatives

Key analogs include N'-(4-bromo-5-methyl-2-oxoindolin-3-ylidene)-3,4,5-trimethoxybenzohydrazide (3g) and N'-(5-bromo-2-oxoindolin-3-ylidene)-3,4,5-trimethoxybenzohydrazide (2a) .

Compound Substituents EC₅₀ (μM) GI₅₀ (μM) Activity Notes Reference
Target Compound 4-hydroxy-3-methoxybenzylidene N/A N/A Moderate antimicrobial activity
3g 4-bromo-5-methyl-2-oxoindolinyl 0.24 0.056 Potent apoptosis inducer (HCT116)
2a 5-bromo-2-oxoindolinyl 10.0 1.2 Lower potency than 3g
  • Structural Insights : The bromo and methyl groups in 3g enhance apoptosis-inducing activity by 40-fold compared to 2a , likely due to improved steric and electronic interactions with cellular targets ().
  • Hydrogen Bonding : The target compound lacks the 2-oxoindolinyl group but retains hydrogen-bonding capacity via its hydroxyl and methoxy substituents, suggesting a different mechanism of action ().

Quinoline-Containing Analogs

Quinoline derivatives such as N'-[(2-methoxyquinolin-3-yl)methylene]-3,4,5-trimethoxybenzohydrazide (19a) exhibit antiproliferative activity against cancer cells. These analogs replace the benzylidene group with quinoline moieties, improving lipophilicity and microtubule-disrupting effects ().

Compound Substituents IC₅₀ (μM) Target Pathway Reference
Target Compound 4-hydroxy-3-methoxybenzylidene N/A Antimicrobial
19a 2-methoxyquinolinyl 0.12 Tubulin polymerization
  • Mechanistic Divergence: Quinoline analogs inhibit tubulin polymerization, whereas the target compound’s activity may involve reactive oxygen species (ROS) modulation or DNA intercalation ().

Substituted Benzylidene Derivatives

Compounds like (E)-N'-(2-hydroxybenzylidene)-3,4,5-trimethoxybenzohydrazide (1) and (E)-N'-(5-bromo-2-hydroxybenzylidene)-3,4,5-trimethoxybenzohydrazide (2) demonstrate structural similarities but differ in substitution patterns ().

Compound Substituents Bioactivity Crystal System Reference
Target Compound 4-hydroxy-3-methoxybenzylidene Antimicrobial Monoclinic (P2₁/c)
Compound 2 5-bromo-2-hydroxybenzylidene Enhanced cytotoxicity Monoclinic (P2₁/c)
  • Bromine Substitution : The addition of bromine in Compound 2 increases cytotoxicity, suggesting halogenation enhances bioactivity ().

Structure-Activity Relationship (SAR) Trends

  • Electron-Withdrawing Groups : Bromine and nitro substituents improve apoptosis induction and cytotoxicity (e.g., 3g vs. 2a ) by enhancing electrophilicity and target binding ().
  • Methoxy Groups : The 3,4,5-trimethoxy motif in all analogs contributes to lipophilicity, facilitating membrane permeability ().
  • Hydroxyl Groups : The hydroxyl group in the target compound may reduce solubility compared to fully methoxylated analogs but allows for hydrogen bonding with enzymes ().

Biological Activity

N'-[(E)-(4-hydroxy-3-methoxyphenyl)methylidene]-3,4,5-trimethoxybenzohydrazide is a hydrazone derivative that has garnered attention for its potential biological activities, particularly in medicinal chemistry. This compound features a complex structure that may contribute to various pharmacological effects. This article explores its biological activity, including its mechanisms of action, therapeutic potential, and relevant research findings.

Chemical Structure

The chemical structure of this compound can be represented as follows:

  • Molecular Formula : C18H22N2O5
  • IUPAC Name : this compound

Antioxidant Activity

Research indicates that phenolic compounds like 4-hydroxy-3-methoxyphenyl contribute significantly to antioxidant activity. The presence of methoxy groups in the compound enhances its ability to scavenge free radicals and reduce oxidative stress. This property is crucial for protecting cells from damage associated with various diseases, including cancer and neurodegenerative disorders.

Anticancer Properties

Studies have shown that hydrazone derivatives exhibit significant anticancer activity. For instance, compounds similar to this compound have been tested against various cancer cell lines. The mechanism often involves the induction of apoptosis and the inhibition of cell proliferation.

Cell Line IC50 (µM) Mechanism of Action
MCF-7 (Breast Cancer)15.2Induction of apoptosis via caspase activation
HeLa (Cervical Cancer)12.8Inhibition of cell cycle progression
A549 (Lung Cancer)10.5ROS generation leading to cell death

Anti-inflammatory Effects

The compound has also been investigated for its anti-inflammatory properties. In vitro studies demonstrate that it can inhibit the production of pro-inflammatory cytokines such as TNF-alpha and IL-6. This effect may be beneficial in treating conditions characterized by chronic inflammation.

Case Studies

  • Neuroprotective Effects : A study assessed the neuroprotective potential of similar hydrazone compounds in models of Alzheimer's disease. Results indicated that these compounds could mitigate Aβ-induced cytotoxicity in neuronal cells by reducing oxidative stress and apoptosis markers .
  • Antimalarial Activity : Another investigation highlighted the antimalarial potential of hydrazone derivatives against Plasmodium falciparum. The compound exhibited significant activity in vitro and demonstrated efficacy in murine models .

The biological activities of this compound can be attributed to several mechanisms:

  • ROS Scavenging : The methoxy and hydroxyl groups enhance electron donation capabilities, allowing the compound to neutralize reactive oxygen species (ROS).
  • Apoptosis Induction : Activation of intrinsic apoptotic pathways through mitochondrial dysfunction and caspase activation.
  • Cell Cycle Arrest : Interference with cell cycle regulators leading to halted proliferation in cancer cells.

Q & A

Q. What are the optimal synthetic routes and reaction conditions for preparing N'-[(E)-(4-hydroxy-3-methoxyphenyl)methylidene]-3,4,5-trimethoxybenzohydrazide?

  • Methodological Answer : The synthesis typically involves a multi-step protocol:

Hydrazide Formation : React 3,4,5-trimethoxybenzoic acid with hydrazine hydrate in ethanol under reflux to yield 3,4,5-trimethoxybenzohydrazide .

Condensation Reaction : Combine the hydrazide with 4-hydroxy-3-methoxybenzaldehyde in a polar aprotic solvent (e.g., DMF or ethanol) under acidic catalysis (e.g., glacial acetic acid) to form the Schiff base. Reaction monitoring via TLC or HPLC is critical to ensure completion .

  • Key Parameters :
  • Temperature: 60–80°C for 6–12 hours.
  • Solvent Purity: ≥99% to avoid side reactions.
  • Yield Optimization: Use stoichiometric ratios (1:1.2 hydrazide:aldehyde) and inert atmosphere (N₂) to prevent oxidation.

Q. How can researchers characterize the structural purity of this compound?

  • Methodological Answer : Use a combination of spectroscopic and chromatographic techniques:
  • ¹H/¹³C NMR : Confirm the presence of methoxy (δ 3.7–3.9 ppm), hydrazide NH (δ 9.5–10.5 ppm), and aromatic protons (δ 6.5–7.8 ppm). Compare with simulated spectra from computational tools like ChemDraw .
  • FT-IR : Identify C=O stretching (~1650 cm⁻¹) and N-H bending (~1550 cm⁻¹) .
  • HPLC-MS : Verify molecular ion peaks ([M+H]⁺) and retention time consistency .

Q. What preliminary assays are recommended to evaluate its biological activity?

  • Methodological Answer :
  • Antimicrobial Screening : Use the agar diffusion method against Staphylococcus aureus (Gram-positive) and Escherichia coli (Gram-negative). Prepare stock solutions in DMSO (≤1% v/v to avoid cytotoxicity) and measure inhibition zones after 24-hour incubation .
  • Cytotoxicity Assays : Employ MTT or SRB assays on cancer cell lines (e.g., MCF-7, HepG2) with IC₅₀ calculations using nonlinear regression analysis .

Advanced Research Questions

Q. How can crystallographic data resolve ambiguities in the compound’s stereochemistry?

  • Methodological Answer :
  • Single-Crystal X-ray Diffraction (SC-XRD) : Grow crystals via slow evaporation of a saturated DMSO/ethanol solution. Use SHELXL (via Olex2 or SHELXTL) for structure refinement. Key metrics:
  • R-factor : Aim for <5% to ensure accuracy.
  • Torsion Angles : Confirm the E-configuration of the methylidene group (C=N bond) and planarity of the hydrazide moiety .
  • Data Contradiction Analysis : If experimental and computational (DFT) bond lengths diverge >0.05 Å, re-exclude solvent molecules or adjust thermal parameters .

Q. What strategies enhance the compound’s stability under physiological conditions?

  • Methodological Answer :
  • pH Stability Studies : Incubate the compound in buffers (pH 4–9) at 37°C for 24 hours. Monitor degradation via HPLC.
  • Key Finding : Methoxy groups enhance stability at neutral pH, while the hydrazide bond may hydrolyze under acidic conditions .
  • Light Sensitivity : Store in amber vials at –20°C; UV-Vis spectroscopy can track photodegradation kinetics .

Q. How to design structure-activity relationship (SAR) studies for derivatives?

  • Methodological Answer :
  • Scaffold Modifications :
  • Variation 1 : Replace 3,4,5-trimethoxy groups with halogens (e.g., Cl, Br) to assess electronic effects on bioactivity .
  • Variation 2 : Substitute the hydrazide with a thiosemicarbazide to study chelation potential .
  • Computational Modeling : Use AutoDock Vina to dock derivatives into target proteins (e.g., Mycobacterium tuberculosis enoyl-ACP reductase). Validate with molecular dynamics simulations (GROMACS) .

Q. How can researchers address contradictions in reported bioactivity data?

  • Methodological Answer :
  • Orthogonal Assays : If MIC values conflict, validate via broth microdilution (CLSI guidelines) and time-kill kinetics .
  • Batch Variability Analysis : Compare synthetic batches using LC-MS to rule out impurities (>98% purity required for reproducibility) .

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